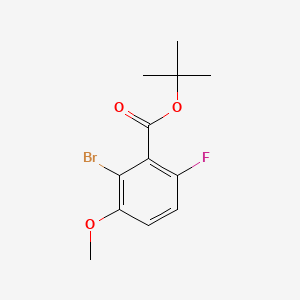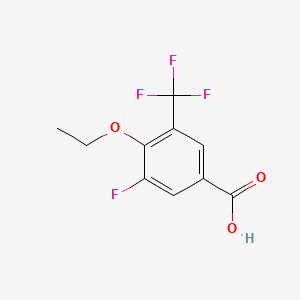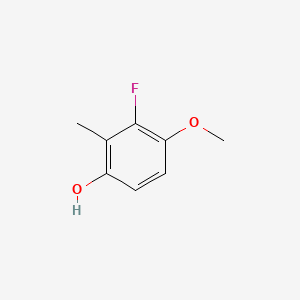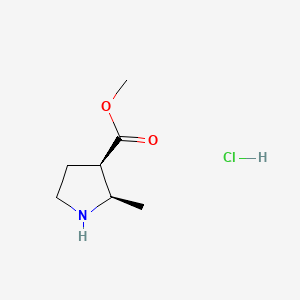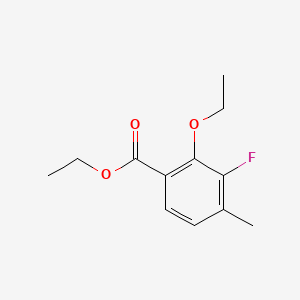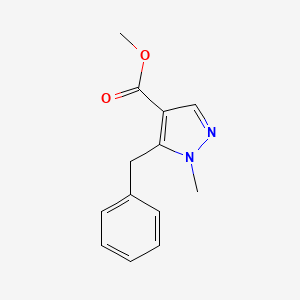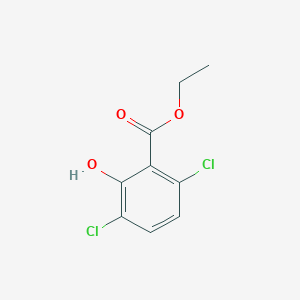
1-Benzyl-3,5-dimethyl-1,4-diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Benzyl-3,5-dimethyl-1,4-diazepane is a chemical compound with the molecular formula C14H22N2 It belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-3,5-dimethyl-1,4-diazepane typically involves the reaction of benzylamine with 3,5-dimethyl-1,4-diazepane under controlled conditions. The reaction is often carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring consistent product quality. The use of advanced purification techniques, such as chromatography, helps in obtaining the compound with high purity suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-Benzyl-3,5-dimethyl-1,4-diazepane undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon (Pd/C) and suitable solvents.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Formation of reduced diazepane derivatives.
Substitution: Formation of substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-Benzyl-3,5-dimethyl-1,4-diazepane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Benzyl-3,5-dimethyl-1,4-diazepane involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
- 1-Benzyl-3,6-dimethyl-1,4-diazepane
- 1-Benzyl-1,4-diazepane
- 1-Benzyl-5-methyl-1,4-diazepane
Comparison: 1-Benzyl-3,5-dimethyl-1,4-diazepane is unique due to the specific positioning of the methyl groups on the diazepane ring This structural feature can influence its chemical reactivity and biological activity, making it distinct from other similar compounds
Propiedades
Fórmula molecular |
C14H22N2 |
|---|---|
Peso molecular |
218.34 g/mol |
Nombre IUPAC |
1-benzyl-3,5-dimethyl-1,4-diazepane |
InChI |
InChI=1S/C14H22N2/c1-12-8-9-16(10-13(2)15-12)11-14-6-4-3-5-7-14/h3-7,12-13,15H,8-11H2,1-2H3 |
Clave InChI |
MSFMWODNOMKUPI-UHFFFAOYSA-N |
SMILES canónico |
CC1CCN(CC(N1)C)CC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(3S,4aR,6aR,10bR)-5,6-diacetyloxy-4a,6a,7,10b-tetramethyl-2'-oxospiro[2,5,6,9,10,10a-hexahydro-1H-benzo[f]chromene-3,4'-oxolane]-10-yl] 2-methylpropanoate](/img/structure/B14023847.png)
